molecular formula C11H13NO2 B1316171 Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 939758-71-1

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No. B1316171
CAS RN: 939758-71-1
M. Wt: 191.23 g/mol
InChI Key: IAFNLUJAFAXVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate” is 1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.23 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Analgesic Potential

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: and its derivatives have been studied for their potential analgesic properties. For instance, 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibits analgesic activity with a potency one-eighth that of morphine . This suggests that such compounds could be developed into new pain-relieving medications with possibly fewer side effects than traditional opioids.

Anticancer Activity

Quinoline derivatives are known to possess anticancer activities. The structural framework of Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate allows for the synthesis of compounds that can be tested against various cancer cell lines. The ability to modify the quinoline nucleus offers a pathway to design and synthesize novel anticancer agents .

Antioxidant Properties

The antioxidant properties of quinoline compounds are significant due to their potential in preventing oxidative stress-related diseases. The substitution on the quinoline ring, such as in Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate , can enhance these properties and contribute to the development of new antioxidant therapies .

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various conditions. Quinoline derivatives, including Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate , have shown anti-inflammatory effects, which could be harnessed in the creation of new anti-inflammatory drugs .

Antimalarial Effects

Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. Research into Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate could lead to the development of novel antimalarial agents, especially in the face of increasing drug resistance .

Anti-SARS-CoV-2 Potential

The ongoing search for effective treatments against COVID-19 includes the exploration of quinoline derivatives. Given the broad spectrum of biological activities of these compounds, Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate might play a role in developing therapies against SARS-CoV-2 and other coronaviruses .

Antituberculosis Activity

Tuberculosis remains a global health challenge, and new drugs are constantly needed to combat it. The quinoline scaffold is a promising candidate for creating new antituberculosis compounds, and Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate could be a key precursor in synthesizing these potential medications .

Neuroprotective Properties

Some quinoline derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been described as preventing the neurotoxic effect of certain neurotoxins . This suggests that Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate might be used to develop new treatments for conditions like Parkinson’s disease.

Safety And Hazards

“Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate” can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2,4,6,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFNLUJAFAXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585672
Record name Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

CAS RN

939758-71-1
Record name Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.